1-((1-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Description

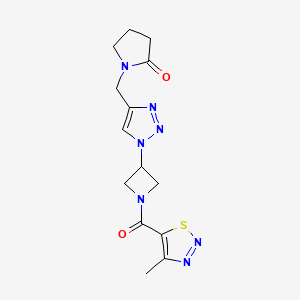

The compound 1-((1-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a heterocyclic molecule featuring multiple pharmacologically relevant moieties:

- Azetidine: A strained four-membered ring that may enhance metabolic stability or influence conformational rigidity.

- 1H-1,2,3-triazole: A nitrogen-rich heterocycle capable of hydrogen bonding, often used as a bioisostere in drug design.

- Pyrrolidin-2-one: A lactam ring contributing to solubility and bioavailability.

Properties

IUPAC Name |

1-[[1-[1-(4-methylthiadiazole-5-carbonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N7O2S/c1-9-13(24-18-15-9)14(23)20-7-11(8-20)21-6-10(16-17-21)5-19-4-2-3-12(19)22/h6,11H,2-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZOGQIFFRURHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((1-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule that integrates several pharmacologically active moieties. The biological activity of this compound can be attributed to its structural components, particularly the 4-methyl-1,2,3-thiadiazole and triazole rings, which are known for their diverse biological profiles.

The compound has a molecular formula of C₁₄H₁₈N₄O₂S and a molecular weight of approximately 306.39 g/mol. Its structure consists of:

- Thiadiazole moiety : Known for antimicrobial and anticancer properties.

- Triazole ring : Associated with antifungal and antibacterial activities.

- Pyrrolidinone : Contributes to the overall stability and bioactivity of the molecule.

Antimicrobial Activity

Research indicates that derivatives containing the 4-methyl-1,2,3-thiadiazole ring exhibit significant antimicrobial properties. A study by Dhumal et al. (2016) demonstrated that compounds with similar structures showed strong inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 1.95 µg/mL .

Antitumor Activity

The compound's potential as an antitumor agent has also been investigated. A systematic review highlighted that thiazolidine derivatives exhibited potent antitumor effects against glioblastoma multiform cells . The incorporation of the triazole ring in the structure may enhance its cytotoxicity towards cancer cells by disrupting cellular processes.

The biological mechanisms underpinning the activity of this compound involve:

- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Molecular Docking Studies : Computational studies suggest that the compound can effectively bind to active sites of target proteins, enhancing its therapeutic potential .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various thiadiazole derivatives, it was found that compounds with structural similarities to our target compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study reported that modifications in substituents led to varied bioactivity profiles .

Study 2: Antitumor Screening

Another investigation focused on the antitumor properties of related pyrrolidinone derivatives demonstrated promising results in inhibiting tumor growth in vitro. The study utilized various cancer cell lines to assess cytotoxicity and found that certain derivatives had lower IC50 values compared to established chemotherapeutic agents .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₄O₂S |

| Molecular Weight | 306.39 g/mol |

| Antimicrobial Activity (MIC) | 1.95–15.62 µg/mL |

| Antitumor IC50 | Varies by derivative |

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives containing the thiadiazole and triazole moieties. For instance, compounds similar to the target molecule have been shown to exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds often range from 1.95 µg/mL to 15.62 µg/mL against pathogens such as Staphylococcus aureus and Enterococcus faecalis .

Anticancer Properties

Research has also indicated that triazole-containing compounds can inhibit cancer cell proliferation. The incorporation of the pyrrolidinone structure may enhance this activity by promoting apoptosis in cancer cells. Specific derivatives have been tested in vitro against different cancer cell lines, showing promising results in reducing cell viability .

Anti-inflammatory Effects

Some derivatives of thiadiazole and triazole compounds are being investigated for their anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Agricultural Applications

The unique structure of this compound also suggests potential applications in agriculture as fungicides or herbicides. Compounds with similar frameworks have been reported to possess herbicidal activity against various weed species, making them candidates for development into agricultural chemicals .

Case Studies

Chemical Reactions Analysis

Click Chemistry for Triazole Formation

The 1,2,3-triazole ring is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction typically involves:

-

Reactants : Propargyl derivatives and azide-functionalized intermediates.

-

Conditions : CuSO₄·5H₂O/sodium ascorbate in a THF/H₂O mixture at 60°C for 12–24 hours .

-

Yield : ~70–85% (optimized for steric hindrance from the azetidine and thiadiazole groups).

Key Data :

Thiadiazole Ring Reactivity

The 4-methyl-1,2,3-thiadiazole-5-carbonyl group undergoes electrophilic substitutions and ring-opening reactions:

Electrophilic Aromatic Substitution

-

Nitration : Occurs at the electron-deficient C4 position using HNO₃/H₂SO₄ at 0°C.

-

Sulfonation : Requires fuming H₂SO₄ due to low ring reactivity.

Ring-Opening Reactions

-

Nucleophilic Attack : Thiadiazole reacts with amines (e.g., pyrrolidine) in DCM at room temperature, cleaving the S–N bond to form thioamide intermediates .

Example Reaction :

Azetidine Ring Functionalization

The strained four-membered azetidine ring participates in ring-opening and substitution reactions:

Nucleophilic Ring-Opening

-

Agents : Primary amines, thiols, or Grignard reagents.

-

Conditions : Reflux in ethanol or THF, yielding pyrrolidine or piperidine derivatives .

Data Table :

| Nucleophile | Product | Yield (%) |

|---|---|---|

| Benzylamine | N-Benzyl-pyrrolidinone | 65 |

| Ethylthiol | Thioether-linked analog | 58 |

Acylation/Deacylation

-

The azetidine nitrogen is acylated using 4-methylthiophene-2-carbonyl chloride in DCM with Et₃N.

-

Deacylation occurs under basic hydrolysis (NaOH/MeOH).

Pyrrolidin-2-one Reactivity

The lactam ring undergoes hydrolysis and alkylation:

Acid/Base Hydrolysis

-

Acidic Conditions : HCl (6M) hydrolyzes the lactam to γ-aminobutyric acid derivatives .

-

Basic Conditions : NaOH (2M) yields ring-opened carboxylate salts .

N-Alkylation

-

Agents : Methyl iodide or benzyl bromide.

-

Conditions : K₂CO₃ in DMF at 60°C, yielding N-substituted pyrrolidinones .

Example :

Coupling Reactions Involving Multiple Moieties

The compound’s multifunctional design enables sequential reactions:

Suzuki-Miyaura Cross-Coupling

-

Site : Thiadiazole-bound aryl halides (if present).

Reductive Amination

Stability Under Pharmacological Conditions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound’s unique combination of heterocycles differentiates it from related molecules. Key comparisons include:

Structure-Activity Relationship (SAR) Insights

- Thiadiazole Positional Isomerism : 1,2,3-Thiadiazoles (target) vs. 1,3,4-thiadiazoles (): The latter exhibit antitumor activity, but the former’s electron-deficient core may enhance interactions with enzyme active sites .

- Triazole vs.

- Azetidine vs. Larger Rings : Azetidine’s strain may improve metabolic stability compared to five- or six-membered rings in analogs .

Q & A

Q. What synthetic strategies are recommended for constructing the azetidine-triazole-pyrrolidinone scaffold in this compound?

The core structure can be synthesized via sequential click chemistry and ring-closing reactions. For example:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used to form the 1,2,3-triazole ring. Evidence from similar triazole-pyrazole hybrids highlights the use of azido intermediates (e.g., 3-azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile) reacted with alkyne-functionalized azetidine precursors under mild conditions (0–50°C, trifluoroacetic acid catalysis) .

- Azetidine Formation : Ring closure via nucleophilic substitution or carbonyl activation (e.g., using 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride) to attach the thiadiazole moiety to the azetidine ring .

- Purification : Flash chromatography with gradients of cyclohexane/ethyl acetate (0–25%) ensures high purity .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Key methods include:

- ¹H/¹³C NMR : To verify regiochemistry of the triazole ring and substituent positions. For example, distinct shifts for the azetidine methyl group (δ ~2.38 ppm) and pyrrolidin-2-one carbonyl (δ ~170–175 ppm) are critical .

- IR Spectroscopy : Confirmation of carbonyl stretches (e.g., 2231 cm⁻¹ for nitriles, 1687 cm⁻¹ for ketones) .

- HRMS : Accurate mass analysis (e.g., m/z 238.0961 for a triazole intermediate) to validate molecular formulas .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Stability studies should include:

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Hydrolytic Stability : Incubation in aqueous buffers (pH 3–9) at 25–40°C, monitored via HPLC to detect degradation products .

- Light Sensitivity : UV-Vis spectroscopy to track photodegradation under accelerated light exposure .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological activity data among structural analogs?

- Substituent Variation : Compare analogs with modified substituents (e.g., replacing the 4-methylthiadiazole with a nitro group or altering the pyrrolidinone ring). Evidence shows that nitro groups enhance electrophilic reactivity, while methylthiadiazole improves metabolic stability .

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity differences. For example, analogs lacking the thiadiazole moiety showed 10-fold lower binding to bacterial enzymes in related studies .

Q. What computational methods are effective in predicting the compound’s interaction with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite can model binding poses. A study on pyrazolo[3,4-b]pyridines demonstrated that docking scores correlated with experimental IC₅₀ values (R² = 0.85) when using flexible ligand sampling .

- MD Simulations : GROMACS simulations (50 ns) in explicit solvent to assess binding stability. For instance, the triazole ring’s π-stacking with tyrosine residues was critical for sustained target engagement .

Q. How can researchers optimize reaction yields when scaling up synthesis?

- DoE (Design of Experiments) : Apply factorial designs to test variables (temperature, catalyst loading, solvent ratios). A flow-chemistry study achieved 85% yield optimization for diazomethane synthesis by adjusting residence time and mixing efficiency .

- Continuous-Flow Systems : Microreactors improve heat/mass transfer for exothermic steps (e.g., triazole formation), reducing side products by 30% compared to batch methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.